2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid 2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 56683-55-7
VCID: VC0109747
InChI: InChI=1S/C15H20O7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2,(H,16,17)
SMILES: C1COCCOC2=C(C=C(C=C2)C(=O)O)OCCOCCO1
Molecular Formula: C15H20O7
Molecular Weight: 312.31 g/mol

2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid

CAS No.: 56683-55-7

Reference Standards

VCID: VC0109747

Molecular Formula: C15H20O7

Molecular Weight: 312.31 g/mol

2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid - 56683-55-7

CAS No. 56683-55-7
Product Name 2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid
Molecular Formula C15H20O7
Molecular Weight 312.31 g/mol
IUPAC Name 2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid
Standard InChI InChI=1S/C15H20O7/c16-15(17)12-1-2-13-14(11-12)22-10-8-20-6-4-18-3-5-19-7-9-21-13/h1-2,11H,3-10H2,(H,16,17)
Standard InChIKey FBNLTQGIRRAGRY-UHFFFAOYSA-N
SMILES C1COCCOC2=C(C=C(C=C2)C(=O)O)OCCOCCO1
Canonical SMILES C1COCCOC2=C(C=C(C=C2)C(=O)O)OCCOCCO1
Synonyms 2,3,5,6,8,9,11,12-Octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-carboxylic Acid; (Benzo-15-crown-5)-4’carboxylic Acid;
PubChem Compound 2724800
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator